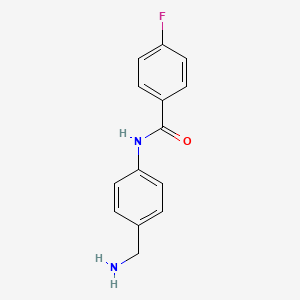

N-(4-氨基甲基苯基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is a derivative of benzamide, which is a class of compounds known for various biological activities. Research has shown that benzamides, such as 4-aminobenzamides, exhibit anticonvulsant effects, indicating their potential in therapeutic applications for seizure disorders . The presence of a fluorine atom in the benzamide structure, as seen in N-fluorobenzamides, has been utilized in the synthesis of fluorescent compounds through formal [4+2] cycloaddition reactions . The introduction of N-phenyl substitutions in aminobenzamides, such as in the case of N-phenylbenzamides, has been associated with enhanced fluorescence, indicating the significance of structural modifications on the photochemical properties of these compounds .

Synthesis Analysis

The synthesis of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide and related compounds involves various chemical reactions. For instance, the synthesis of 4-aminobenzamides has been achieved through the preparation of simple primary and secondary amines . In another study, the synthesis of fluorescent aminonaphthalic anhydrides was accomplished through a multistep process involving N-fluorobenzamides and maleic anhydride . Additionally, the synthesis of related compounds, such as 4-amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide, has been reported using methods like hydrogenation and esterification .

Molecular Structure Analysis

Molecular modeling and crystallographic studies have provided insights into the structure of N-phenylbenzamides. X-ray diffraction methods have been used to determine the molecular structures of MES-active N-phenylbenzamides, revealing a consistent conformation among the most active compounds . Similarly, the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, a compound with a benzamide moiety, has been elucidated, showing the planarity of the carbonyl and thiourea groups .

Chemical Reactions Analysis

N-fluorobenzamides have been shown to undergo formal [4+2] cycloaddition reactions with maleic anhydride, leading to the formation of fluorescent compounds . The reactivity of aminobenzamides can also be influenced by the presence of N-phenyl substitutions, which affect the photochemical behavior of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides are closely related to their molecular structure. For example, the introduction of a second aromatic ring in 4-aminobenzamides has been found to produce more potent anticonvulsant compounds . The presence of fluorine in the benzamide structure can lead to the synthesis of compounds with fluorescent properties . The crystallographic studies of benzamides have also highlighted the importance of intermolecular interactions, such as hydrogen bonding, in stabilizing the molecular structure and influencing the properties of these compounds .

科学研究应用

生物成像和标记

N-(4-氨基甲基苯基)吡啶鎓: 衍生物已被用作生物成像的荧光探针。它们独特的结构使它们能够选择性地结合特定的细胞成分,例如蛋白质或核酸。研究人员使用这些衍生物来可视化细胞过程,跟踪蛋白质定位并研究细胞内动力学。例如,像SynaptoGreen™ C4 和SynaptoRed™ C2(都基于该支架)这样的化合物被广泛用于活细胞成像研究 .

质谱中的化学衍生化

AMPP(1-(4-(氨基甲基)苯基)吡啶-1-鎓氯化物)试剂用于基于质谱的蛋白质组学。它与含有羧酸和醛的分子共价标记,使其能够识别和定量。 通过衍生化特定的官能团,研究人员提高了质谱分析的灵敏度和特异性,特别是在复杂的生物样品中 .

针对骨髓增生性肿瘤 (MPN) 的 JAK2 激酶抑制

N-(4-氨基甲基苯基)吡啶鎓: 衍生物已显示出作为选择性 JAK2 激酶抑制剂的希望。MPN 是一组血液疾病,其特征是细胞异常增殖。选择性 JAK2 抑制通过靶向潜在的分子途径提供治疗潜力。 研究人员正在积极探索这些衍生物以开发针对 MPN 的有效治疗方法 .

作用机制

Target of Action

The primary target of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is the Janus kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for a variety of cytokines and growth factors .

Mode of Action

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide acts as a selective inhibitor of JAK2 . It binds to the kinase domain of JAK2, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell proliferation and survival .

Biochemical Pathways

The inhibition of JAK2 by N-[4-(aminomethyl)phenyl]-4-fluorobenzamide affects several downstream signaling pathways, including the JAK-STAT pathway . This pathway is involved in cell growth, differentiation, apoptosis, and immune response . By inhibiting JAK2, the compound disrupts these processes, potentially leading to the suppression of disease progression .

Result of Action

The inhibition of JAK2 by N-[4-(aminomethyl)phenyl]-4-fluorobenzamide leads to the disruption of critical cellular processes, including cell growth and survival . This can result in the suppression of disease progression in conditions where JAK2 is implicated, such as in certain types of cancers .

未来方向

属性

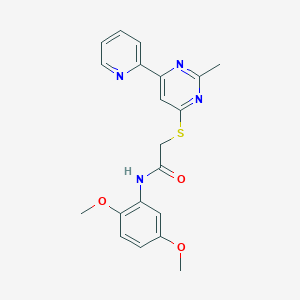

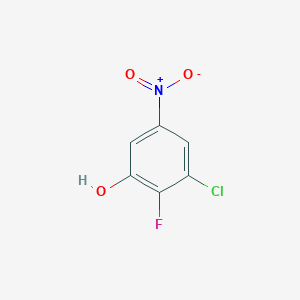

IUPAC Name |

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,9,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHSLXCCHINLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)